molecular formula C15H21N3O2 B5737977 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate

Cat. No.: B5737977
M. Wt: 275.35 g/mol
InChI Key: WPYATOGOHNDEPV-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an amino group, and a cyclohexylpropanoate moiety. Its distinct configuration makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate typically involves multiple steps, starting with the preparation of the pyridine derivative. The amino group is introduced through a nucleophilic substitution reaction, followed by the formation of the imine linkage. The final step involves the esterification of the cyclohexylpropanoate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The amino and pyridine groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Alkyl halides, acyl chlorides

Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups attached to the pyridine or amino moieties.

Scientific Research Applications

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate: shares similarities with other pyridine-based compounds and amino esters.

    4-Aminoantipyrine: Another compound with an amino group and a pyridine ring, used in various chemical reactions and assays.

    Cyclohexylpropanoate derivatives: Compounds with similar ester groups, used in the synthesis of pharmaceuticals and materials.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c16-15(13-8-10-17-11-9-13)18-20-14(19)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYATOGOHNDEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCC(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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